2-(Acetylamino)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(Acetylamino)ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of an acetylamino group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid derivatives with appropriate alcohols or amines. One common method is the reaction of 2-(Acetylamino)ethanol with methacrylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale esterification processes. These processes involve the use of continuous reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired compound. Additionally, the use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The acetylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization reactions, forming long polymer chains that exhibit unique physical and chemical properties. These polymers can interact with biological systems, facilitating drug delivery and other biomedical applications. The acetylamino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamidoacrylate: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl hexyl acrylate: Another acrylate with different alkyl groups attached.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of an acetylamino group.
Uniqueness
2-(Acetylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its acetylamino group provides additional reactivity and functionality compared to other similar compounds, making it valuable in specialized applications such as drug delivery and advanced polymer synthesis.
Properties
CAS No. |
16328-37-3 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamidoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(11)12-5-4-9-7(3)10/h1,4-5H2,2-3H3,(H,9,10) |
InChI Key |
TZTMSSSFELKJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)C |
Origin of Product |
United States |
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